![molecular formula C25H34N6O3 B608893 (4S)-3-[2-[[(1S)-1-[4-[(4-acetylpiperazin-1-yl)methyl]phenyl]ethyl]amino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B608893.png)

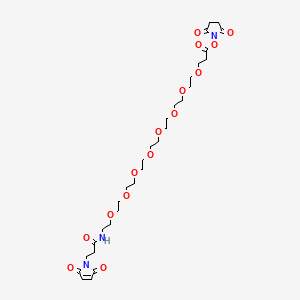

(4S)-3-[2-[[(1S)-1-[4-[(4-acetylpiperazin-1-yl)methyl]phenyl]ethyl]amino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Mutant Isocitrat-Dehydrogenase 1 (IDH1)-Inhibitoren sind eine Klasse von Verbindungen, die entwickelt wurden, um die Aktivität von mutierten IDH1-Enzymen gezielt zu hemmen. Diese Mutationen, insbesondere an der Position R132, werden häufig in verschiedenen Krebsarten gefunden, darunter akute myeloische Leukämie und Gliome. Das mutierte IDH1-Enzym produziert ein Onkometabolit namens D-2-Hydroxyglutarat, das den normalen Zellstoffwechsel stört und die Tumorentstehung fördert .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Mutant IDH1-Inhibitoren umfasst mehrere Schritte, darunter die Bildung heterocyclischer Verbindungen. Eine Methode beispielsweise beinhaltet die Verwendung von s-Triazinverbindungen, die durch eine Reihe von Reaktionen synthetisiert werden, bei denen geeignete Amine mit Cyanurchlorid unter kontrollierten Bedingungen kondensiert werden . Ein anderer Ansatz beinhaltet die Verwendung von Virtual Screening, um potenzielle Inhibitoren aus bereits zugelassenen Medikamenten zu identifizieren .

Industrielle Produktionsmethoden: Die industrielle Produktion von Mutant IDH1-Inhibitoren erfolgt in der Regel durch großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie Kristallisation, Reinigung und Formulierung umfassen, um das endgültige pharmazeutische Produkt herzustellen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of mutant IDH1 inhibitors involves multiple steps, including the formation of heterocyclic compounds. For instance, one method involves the use of s-triazine compounds, which are synthesized through a series of reactions involving the condensation of appropriate amines with cyanuric chloride under controlled conditions . Another approach involves the use of virtual screening to identify potential inhibitors from existing FDA-approved drugs .

Industrial Production Methods: Industrial production of mutant IDH1 inhibitors typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and formulation to produce the final pharmaceutical product .

Analyse Chemischer Reaktionen

Reaktionstypen: Mutant IDH1-Inhibitoren unterliegen hauptsächlich Substitutionsreaktionen, bei denen bestimmte funktionelle Gruppen eingeführt oder modifiziert werden, um ihre inhibitorische Aktivität zu verbessern. Diese Reaktionen beinhalten häufig die Verwendung von Reagenzien wie Cyanurchlorid und verschiedenen Aminen .

Häufige Reagenzien und Bedingungen:

Cyanurchlorid: Wird als Ausgangsmaterial für die Synthese von s-Triazinverbindungen verwendet.

Amine: Reagieren mit Cyanurchlorid, um die gewünschten heterocyclischen Strukturen zu bilden.

Lösungsmittel: Organische Lösungsmittel wie Dichlormethan und Ethanol werden häufig verwendet, um die Reaktionen zu erleichtern.

Hauptprodukte: Die Hauptprodukte dieser Reaktionen sind heterocyclische Verbindungen mit bestimmten strukturellen Merkmalen, die es ihnen ermöglichen, an das mutierte IDH1-Enzym zu binden und dieses zu hemmen .

Wissenschaftliche Forschungsanwendungen

Mutant IDH1-Inhibitoren haben eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie.

Chemie:

- Werden als Werkzeuge verwendet, um die biochemischen Pfade zu untersuchen, an denen IDH1 beteiligt ist, und seine Rolle im Zellstoffwechsel .

Biologie:

- Werden in der Forschung eingesetzt, um die molekularen Mechanismen der Krebsentwicklung und -progression zu verstehen .

Medizin:

- Werden klinisch zur Behandlung von Krebserkrankungen mit IDH1-Mutationen eingesetzt, z. B. akute myeloische Leukämie und Gliome .

- Werden auf ihre Fähigkeit untersucht, die normale Zelldifferenzierung wiederherzustellen und das Tumorwachstum zu reduzieren .

Industrie:

5. Wirkmechanismus

Mutant IDH1-Inhibitoren entfalten ihre Wirkung, indem sie an das aktive Zentrum des mutierten IDH1-Enzyms binden und so dessen Fähigkeit blockieren, D-2-Hydroxyglutarat zu produzieren. Diese Hemmung stellt den normalen Zellstoffwechsel wieder her und reduziert das onkogene Potenzial der Zellen . Die molekularen Zielstrukturen dieser Inhibitoren umfassen die aktiven Zentrenreste des mutierten IDH1-Enzyms, und die beteiligten Pfade sind solche, die mit dem Zellstoffwechsel und der epigenetischen Regulation zusammenhängen .

Wirkmechanismus

Mutant IDH1 inhibitors exert their effects by binding to the active site of the mutant IDH1 enzyme, thereby blocking its ability to produce D-2-hydroxyglutarate. This inhibition restores normal cellular metabolism and reduces the oncogenic potential of the cells . The molecular targets of these inhibitors include the active site residues of the mutant IDH1 enzyme, and the pathways involved are those related to cellular metabolism and epigenetic regulation .

Vergleich Mit ähnlichen Verbindungen

Mutant IDH1-Inhibitoren sind in ihrer Fähigkeit einzigartig, gezielt die mutierte Form des IDH1-Enzyms anzugreifen, im Gegensatz zu anderen Inhibitoren, die sowohl Wildtyp- als auch mutierte Formen angreifen können. Zu ähnlichen Verbindungen gehören Inhibitoren von mutiertem IDH2, die ebenfalls D-2-Hydroxyglutarat produzieren, sich aber in ihrem spezifischen Zielenzym und ihrer Mutationstelle unterscheiden .

Liste ähnlicher Verbindungen:

Eigenschaften

IUPAC Name |

(4S)-3-[2-[[(1S)-1-[4-[(4-acetylpiperazin-1-yl)methyl]phenyl]ethyl]amino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N6O3/c1-17(2)22-16-34-25(33)31(22)23-9-10-26-24(28-23)27-18(3)21-7-5-20(6-8-21)15-29-11-13-30(14-12-29)19(4)32/h5-10,17-18,22H,11-16H2,1-4H3,(H,26,27,28)/t18-,22+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEWLUEOYYPKPQL-PGRDOPGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=O)N1C2=NC(=NC=C2)NC(C)C3=CC=C(C=C3)CN4CCN(CC4)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)CN2CCN(CC2)C(=O)C)NC3=NC=CC(=N3)N4[C@H](COC4=O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.